An In-depth Technical Guide to 5-Fluoro-2-(trifluoromethyl)phenylboronic acid (CAS 928053-97-8)
An In-depth Technical Guide to 5-Fluoro-2-(trifluoromethyl)phenylboronic acid (CAS 928053-97-8)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties, safety information, and synthetic applications of 5-Fluoro-2-(trifluoromethyl)phenylboronic acid. This versatile organoboron compound is a valuable building block in medicinal chemistry and materials science, primarily utilized in palladium-catalyzed cross-coupling reactions.
Core Properties
5-Fluoro-2-(trifluoromethyl)phenylboronic acid is a white to off-white solid. The presence of both a fluorine atom and a trifluoromethyl group on the phenyl ring significantly influences its electronic properties, reactivity, and lipophilicity, making it a desirable reagent in the synthesis of complex organic molecules.[1]
| Property | Value | Reference |
| CAS Number | 928053-97-8 | [2][3][4][5][6] |
| Molecular Formula | C₇H₅BF₄O₂ | [1][2][4][6] |
| Molecular Weight | 207.92 g/mol | [2][4][6] |
| Appearance | Off-white solid | [1] |
| Purity | ≥97% | [2][4] |
Note: Specific physical properties such as melting point, boiling point, and density are not consistently reported for this specific isomer and should be determined experimentally.
Safety and Handling
| Hazard Information | Details |
| GHS Pictogram | |
| Signal Word | Warning |
| Hazard Statement | H302 (Harmful if swallowed) |
| Precautionary Statements | P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) |
Standard laboratory safety protocols should be strictly followed. This includes handling the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
Synthetic Applications and Experimental Protocols
The primary application of 5-Fluoro-2-(trifluoromethyl)phenylboronic acid is in Suzuki-Miyaura cross-coupling reactions to form C-C bonds.[1] This reaction is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and functional materials. The electron-withdrawing nature of the fluoro and trifluoromethyl substituents can enhance the reactivity of the boronic acid in these coupling processes.
While a specific, detailed experimental protocol for the synthesis of 5-Fluoro-2-(trifluoromethyl)phenylboronic acid is not readily found in the searched literature, a general procedure for its use in a Suzuki-Miyaura coupling reaction can be outlined. Researchers should note that reaction conditions often require optimization based on the specific substrates.
General Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol describes a typical procedure for the coupling of an aryl halide with 5-Fluoro-2-(trifluoromethyl)phenylboronic acid.
Materials:
-
Aryl halide (1.0 equiv)
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5-Fluoro-2-(trifluoromethyl)phenylboronic acid (1.2-1.5 equiv)
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Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.01-0.05 equiv)
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Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)
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Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DMF/water mixture)
Procedure:
-
To a dry reaction flask, add the aryl halide, 5-Fluoro-2-(trifluoromethyl)phenylboronic acid, palladium catalyst, and base.
-
The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
The anhydrous, degassed solvent is added via syringe.
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The reaction mixture is stirred at the desired temperature (ranging from room temperature to reflux) and monitored by an appropriate analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, the reaction is cooled to room temperature.
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The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is then purified by a suitable method, such as column chromatography on silica gel or recrystallization.
Visualizing Synthetic Pathways
The following diagrams illustrate the fundamental processes involved in the application of 5-Fluoro-2-(trifluoromethyl)phenylboronic acid.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
References
- 1. CAS 928053-97-8: [5-fluoro-2-(trifluoromethyl)phenyl]boron… [cymitquimica.com]
- 2. 5-FLUORO-2-(TRIFLUOROMETHYL)PHENYLBORONIC ACID | 928053-97-8 | INDOFINE Chemical Company [indofinechemical.com]
- 3. 2abiotech.net [2abiotech.net]
- 4. BLDpharm - Bulk Product Details [bldpharm.com]
- 5. 5-Fluoro-2-(Trifluoromethyl)Phenylboronic Acid-景明化工股份有限公司 [echochemical.com]
- 6. 5-Fluoro-2-(trifluoromethyl)phenylboronicacid|928053-97-8--AN PharmaTech Co Ltd [anpharma.net]
